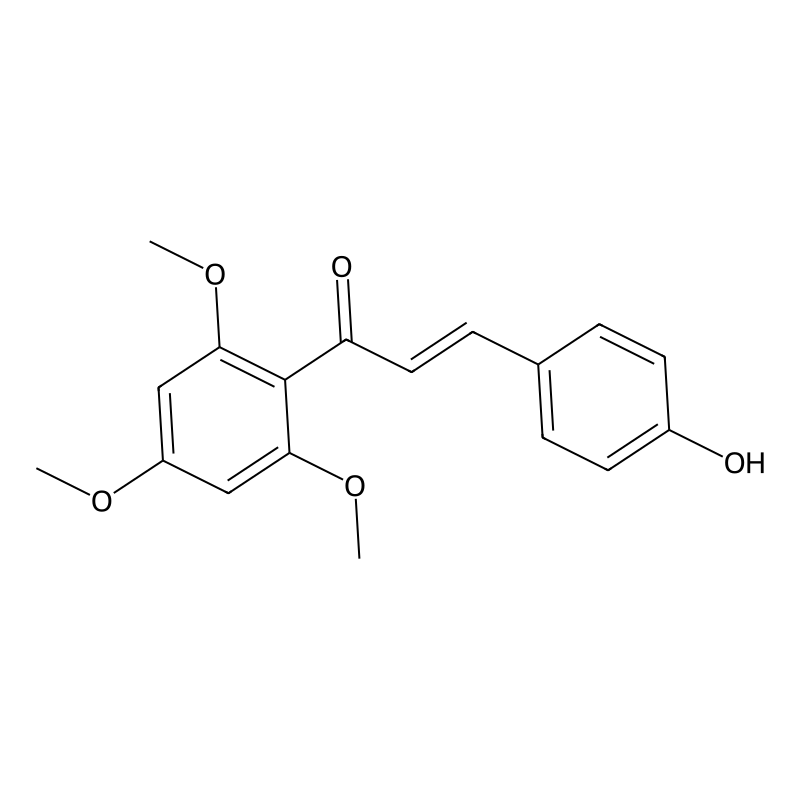

4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This compound belongs to a class of chemicals called chalcones, which are naturally occurring pigments found in many plants and flowers []. Hydroxytrimethoxychalcone specifically has the chemical formula C₁₈H₁₈O₅.

Potential biological activities

Some scientific research has investigated the potential biological activities of hydroxytrimethoxychalcone. Here are some examples:

Antioxidant properties

Studies have found that hydroxytrimethoxychalcone exhibits antioxidant properties [, ]. Antioxidants are compounds that may help protect cells from damage caused by free radicals.

Anti-inflammatory properties

Some research suggests that hydroxytrimethoxychalcone may have anti-inflammatory properties []. Inflammation is a natural process that helps the body heal, but chronic inflammation can be harmful.

4-Hydroxy-2',4',6'-trimethoxychalcone is a flavonoid compound belonging to the chalcone class, characterized by its three methoxy groups attached to the benzene rings. Its chemical formula is , and it features a hydroxyl group at the 4-position of the chalcone backbone. Chalcones are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structural features of 4-hydroxy-2',4',6'-trimethoxychalcone contribute to its potential therapeutic applications and its role in various

- Oxidation: This compound can be oxidized to form various products, depending on the reaction conditions and reagents used.

- Aldol Condensation: It can participate in aldol condensation reactions, forming larger molecules when reacted with aldehydes or ketones under basic conditions .

- Friedel-Crafts Acylation: The introduction of acyl groups can be achieved through Friedel-Crafts acylation, which modifies the aromatic structure of the compound .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research has demonstrated that 4-hydroxy-2',4',6'-trimethoxychalcone exhibits significant biological activities:

- Anticancer Properties: Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further anticancer drug development .

- Antioxidant Activity: The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

- Anti-inflammatory Effects: It has been shown to reduce inflammation in cellular models, suggesting potential applications in treating inflammatory diseases .

The synthesis of 4-hydroxy-2',4',6'-trimethoxychalcone typically involves several steps:

- Methylation of Phenolic Hydroxyl Groups: Starting from 2,4,6-trimethoxybenzene, methylation is performed using dimethyl sulfate to obtain the desired starting material .

- Acylation: Under Friedel-Crafts conditions, acetyl groups are introduced to form key intermediates necessary for further reactions.

- Aldol Condensation: Finally, the compound is synthesized through aldol condensation between appropriate aldehyde derivatives and key intermediates under basic conditions .

These methods allow for the efficient production of this chalcone derivative.

Studies on 4-hydroxy-2',4',6'-trimethoxychalcone have explored its interactions with various biological targets:

- Protein Binding: Research indicates that this compound may bind to specific proteins involved in cancer pathways, potentially inhibiting their activity and leading to reduced tumor growth .

- Synergistic Effects: When combined with other compounds, such as certain flavonoids or chemotherapeutic agents, it may enhance therapeutic efficacy through synergistic mechanisms .

These interactions suggest that 4-hydroxy-2',4',6'-trimethoxychalcone could be part of combination therapies in clinical settings.

Several compounds share structural similarities with 4-hydroxy-2',4',6'-trimethoxychalcone. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2'-Hydroxy-4,4',6'-trimethoxychalcone | Similar methoxy substitutions | Exhibits strong antioxidant activity |

| 2-Hydroxychalcone | Lacks additional methoxy groups | Known for anti-inflammatory properties |

| 3-Hydroxyflavone | Contains a hydroxyl group on a different ring | Displays distinct antimicrobial activities |

| 2-Hydroxy-3,4',6'-trimethoxychalcone | Different methoxy pattern | Potentially more potent against specific cancers |

The uniqueness of 4-hydroxy-2',4',6'-trimethoxychalcone lies in its specific arrangement of functional groups that contribute to its distinct biological activities and chemical reactivity compared to these similar compounds.